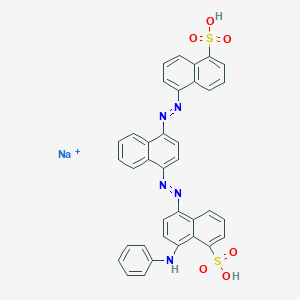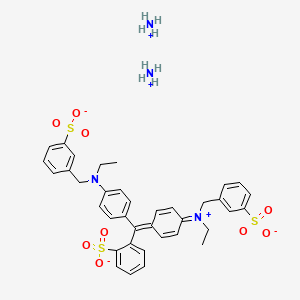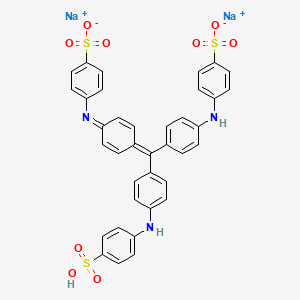
Chlorhydrate de cinansérine
Vue d'ensemble
Description
Le chlorhydrate de cinansérine est un composé connu pour son rôle d'antagoniste des récepteurs de la sérotonine. Il a été découvert dans les années 1960 et a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de diverses affections neurologiques et virales . Le composé est également reconnu pour ses effets inhibiteurs sur la protéase 3C-like du syndrome respiratoire aigu sévère du coronavirus (SRAS-CoV) et du SRAS-CoV-2 .
Applications De Recherche Scientifique
Cinanserin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
Industry: The compound is used in the development of antiviral drugs and as a tool in pharmacological research.
Mécanisme D'action
Target of Action
Cinanserin hydrochloride primarily targets the 5-HT2 receptor , a subtype of the serotonin receptor . It exhibits a high affinity for the 5-HT2 receptor, with a Ki value of 41 nM . The compound’s binding affinity for the 5-HT2 receptor is significantly higher than for the 5-HT1 receptor . In addition to its action on serotonin receptors, Cinanserin hydrochloride also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) .
Mode of Action
Cinanserin hydrochloride acts as an antagonist at the 5-HT2 receptor . By binding to this receptor, it prevents serotonin from exerting its typical effects, thereby modulating serotonergic signaling . As an inhibitor of the SARS-CoV 3CLpro, Cinanserin hydrochloride likely binds to the enzyme and prevents it from performing its role in the viral life cycle .
Biochemical Pathways
Given its targets, it likely impacts pathways involvingserotonergic signaling and the replication of SARS-CoV .
Pharmacokinetics
For instance, Mianserin, a compound with similar structure and effects, has a bioavailability of 20-30%, is 95% protein-bound, and is metabolized in the liver via the CYP2D6 enzyme . Its elimination half-life is 21-61 hours, and it is excreted 4-7% in the urine and 14-28% in feces .
Result of Action
The antagonistic action of Cinanserin hydrochloride on the 5-HT2 receptor can lead to changes in serotonergic signaling, which may have various effects depending on the specific physiological context . Its inhibition of SARS-CoV 3CLpro can significantly reduce viral replication in vitro .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de cinansérine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés incluent :
Formation de la structure de base : La synthèse commence par la préparation du noyau de phénylacrylamide.
Modifications de groupes fonctionnels : La structure de base est ensuite modifiée en introduisant un groupe diméthylamino et une liaison thioéther.
Formation de chlorhydrate : La dernière étape implique la conversion de la cinansérine en sa forme de sel de chlorhydrate en la faisant réagir avec de l'acide chlorhydrique.
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures de contrôle de qualité strictes pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de cinansérine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes ou les amines sont utilisés dans les réactions de substitution.
Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués du this compound .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de la sérotonine.
Biologie : Le composé est étudié pour ses effets sur les récepteurs de la sérotonine et son rôle potentiel dans la modulation de l'activité des neurotransmetteurs.
5. Mécanisme d'Action
Le this compound exerce ses effets principalement en antagonisant les récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2C . Cette action antagoniste inhibe la liaison de la sérotonine à ces récepteurs, modulant ainsi l'activité des neurotransmetteurs. De plus, le this compound inhibe la protéase 3C-like du SRAS-CoV et du SRAS-CoV-2, qui est essentielle à la réplication virale . Ce double mécanisme d'action en fait un composé précieux dans la recherche neurologique et antivirale.
Composés Similaires :
Ketansérine : Un autre antagoniste des récepteurs de la sérotonine ayant des propriétés pharmacologiques similaires.
Ritansérine : Un composé ayant des profils de liaison aux récepteurs similaires, mais des applications thérapeutiques différentes.
Sarpogrélate : Un antagoniste des récepteurs de la sérotonine utilisé principalement pour ses effets antiplaquettaires.
Unicité : Le this compound est unique en raison de son double rôle d'antagoniste des récepteurs de la sérotonine et d'inhibiteur de la protéase 3C-like des coronavirus. Cette combinaison de propriétés le rend particulièrement précieux dans la recherche neurologique et antivirale .
Comparaison Avec Des Composés Similaires
Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties.
Ritanserin: A compound with similar receptor binding profiles but different therapeutic applications.
Sarpogrelate: A serotonin receptor antagonist used primarily for its antiplatelet effects.
Uniqueness: Cinanserin hydrochloride is unique due to its dual role as a serotonin receptor antagonist and an inhibitor of the 3C-like protease of coronaviruses. This combination of properties makes it particularly valuable in both neurological and antiviral research .
Propriétés
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJPDKYMJJWRB-IERUDJENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1166-34-3 (Parent) | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901018928 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-84-2, 1166-34-3 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinanserin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 54-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)









